5-Bromo-2-chloro-4-methylpyridine

Catalog No.
S671832
CAS No.
778611-64-6
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-4-methylpyridine

CAS Number

778611-64-6

Product Name

5-Bromo-2-chloro-4-methylpyridine

IUPAC Name

5-bromo-2-chloro-4-methylpyridine

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3

InChI Key

ISESOOISZHSENQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)Cl

Canonical SMILES

CC1=CC(=NC=C1Br)Cl

Synthesis:

-Bromo-2-chloro-4-methylpyridine can be synthesized through various methods, with some common approaches involving the reaction of readily available starting materials. One reported method involves the reaction of 4-bromodimethylaminopyridine with N-chlorosuccinimide, leading to the desired product in good yield [1].

Potential Applications:

  • Medicinal Chemistry: The presence of the halogen atoms (bromine and chlorine) and the methyl group can contribute to diverse biological activities, making it a potential candidate for drug discovery efforts. However, further research is required to explore its specific therapeutic potential.
  • Material Science: The aromatic ring structure and the presence of heteroatoms (nitrogen and halogens) can provide interesting properties for the development of novel materials with specific functionalities. However, specific applications in this area are not yet documented.
  • Organic Synthesis: The presence of reactive functional groups (halogens) can be exploited in further organic transformations to synthesize more complex molecules with desired properties. However, specific examples of its use in organic synthesis are not readily available.

5-Bromo-2-chloro-4-methylpyridine is an organic compound characterized by its molecular formula C₆H₄BrClN. It belongs to the class of halogenated pyridines, which are known for their diverse chemical reactivity and biological activities. The compound features a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. This specific substitution pattern contributes to its unique chemical properties and potential applications in various fields.

  • Nucleophilic Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic attack, allowing for substitution reactions where bromine or chlorine can be replaced by nucleophiles such as amines or alkoxides.
  • Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds with aryl or vinyl boronic acids. The bromine atom's reactivity enhances its utility in these metal-catalyzed processes.
  • Oxidation and Reduction: Under specific conditions, 5-Bromo-2-chloro-4-methylpyridine can undergo oxidation or reduction, leading to various derivatives that may have different properties and applications.

The compound exhibits significant biological activity, particularly in medicinal chemistry:

  • Enzyme Interaction: It has been shown to interact with p38α mitogen-activated protein kinase, influencing cellular processes such as inflammation by modulating cytokine release. This interaction suggests potential therapeutic applications in treating inflammatory diseases.
  • Pharmacological Properties: As a building block in drug synthesis, 5-Bromo-2-chloro-4-methylpyridine serves as a versatile intermediate for developing biologically active molecules. Its halogen atoms can facilitate interactions with biological targets through mechanisms like halogen bonding .

The synthesis of 5-Bromo-2-chloro-4-methylpyridine typically involves halogenation reactions starting from 4-methylpyridine:

  • Bromination: The initial step often involves brominating 4-methylpyridine using bromine under controlled conditions.
  • Chlorination: Following bromination, chlorination is performed to introduce the chlorine atom at the desired position on the pyridine ring. This step may involve using chlorine gas or other chlorinating agents in the presence of catalysts.
  • Industrial Production: In industrial settings, optimized conditions such as continuous flow reactors and advanced purification techniques are employed to maximize yield and purity.

5-Bromo-2-chloro-4-methylpyridine finds application across various fields:

  • Medicinal Chemistry: It serves as a crucial intermediate in synthesizing pharmaceuticals and biologically active compounds .
  • Agrochemicals: Similar to other halogenated pyridines, it may exhibit herbicidal or insecticidal properties, making it valuable in agricultural applications.
  • Materials Science: The compound can be incorporated into polymers or used as ligands in metal complexes, contributing to the development of advanced materials with tailored properties.

Research indicates that 5-Bromo-2-chloro-4-methylpyridine interacts with various biological targets:

  • CYP Enzyme Inhibition: It has been identified as a CYP1A2 inhibitor, suggesting potential implications for drug metabolism and interactions within pharmacokinetics .
  • Cellular Effects: Its influence on signaling pathways and gene expression highlights its role in modulating cellular functions, which can be leveraged in therapeutic contexts .

Several compounds share structural similarities with 5-Bromo-2-chloro-4-methylpyridine. Here are some notable examples:

Compound NameSimilarityUnique Features
2-Bromo-4-chloro-5-methylpyridine0.85Different substitution pattern affecting reactivity
4-Bromo-2-chloro-5-methylpyridine0.84Variation in halogen positioning influencing properties
5-Bromo-2-chloro-4-methylpyridin-3-amine0.84Amino group addition alters biological activity
3-Bromo-6-chloro-4-fluoro-2-iodopyridine0.82Fluorine and iodine introduce distinct reactivity
2-Chloro-3,5-dibromo-4-methylpyridine0.82Multiple bromine substitutions enhance chemical diversity

Uniqueness

The uniqueness of 5-Bromo-2-chloro-4-methylpyridine lies in its specific substitution pattern on the pyridine ring. This configuration imparts distinct reactivity and selectivity in

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2-chloro-4-methylpyridine

Dates

Modify: 2023-08-15

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